[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Overview
Description
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. It is a derivative of cyclopenta[a]phenanthrene, which is a polycyclic aromatic hydrocarbon. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of ketones to alcohols.
Substitution: The replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- [(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy]
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3R,4S,5R,6R)-2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4R,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-3-yl acetate
Uniqueness
What sets [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-18(7-12-26(31)27(3,4)32)23-10-11-24-22-9-8-20-17-21(33-19(2)30)13-15-28(20,5)25(22)14-16-29(23,24)6/h7-8,12,18,21-25,32H,9-11,13-17H2,1-6H3/b12-7+/t18-,21+,22+,23-,24+,25+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDIMFKVPJVRIN-CHYKGQGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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